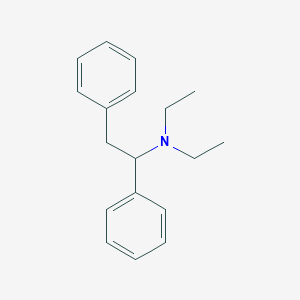
N,N-diethyl-1,2-diphenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1,2-diphenylethanamine is an organic compound with the molecular formula C18H23N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,2-diphenylethanamine typically involves the reaction of diphenylmethane with diethylamine under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for large-scale production. The process involves the continuous addition of reactants and the removal of by-products to ensure a consistent and efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-1,2-diphenylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of diphenylmethanol or other oxidized derivatives.
Reduction: Reduction reactions can produce N,N-diethyl-1,2-diphenylethanol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
N,N-Diethyl-1,2-diphenylethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
N,N-Diethyl-1,2-diphenylethanamine is structurally similar to other phenethylamine derivatives, such as N,N-dimethyl-1,2-diphenylethanamine and N,N-diethylethylenediamine. it has unique properties and applications that distinguish it from these compounds. For example, its larger molecular size and different functional groups may result in different reactivity and biological activity compared to its analogs.
Comparación Con Compuestos Similares
N,N-Dimethyl-1,2-diphenylethanamine
N,N-Diethylethylenediamine
Propiedades
Fórmula molecular |
C18H23N |
|---|---|
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
N,N-diethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C18H23N/c1-3-19(4-2)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3 |
Clave InChI |
JGEZGZXJQRJTBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















